(+/-)-Ropivacaine-d7 (propyl-d7)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-Ropivacaine-d7 (propyl-d7) is a deuterated form of Ropivacaine, a local anesthetic used in medical procedures. The deuterium labeling is used to study the pharmacokinetics and metabolism of the drug in scientific research. This compound is particularly valuable in mass spectrometry and other analytical techniques due to its unique isotopic signature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Ropivacaine-d7 (propyl-d7) involves the incorporation of deuterium atoms into the propyl group of Ropivacaine. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents such as deuterated propylamine in the synthesis process to introduce deuterium atoms directly into the molecule.
Industrial Production Methods
Industrial production of (+/-)-Ropivacaine-d7 (propyl-d7) typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium into the compound.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Ropivacaine-d7 (propyl-d7) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of (+/-)-Ropivacaine-d7 (propyl-d7).
Scientific Research Applications
(+/-)-Ropivacaine-d7 (propyl-d7) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Ropivacaine in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for accurate quantification of Ropivacaine.
Drug Development: Used in the development of new anesthetic drugs and formulations.
Biomedical Research: Investigates the effects of deuterium labeling on the biological activity of Ropivacaine.
Mechanism of Action
(+/-)-Ropivacaine-d7 (propyl-d7) exerts its effects by blocking sodium channels in nerve cells, which inhibits the initiation and conduction of nerve impulses. This action results in local anesthesia. The deuterium labeling does not significantly alter the mechanism of action but allows for detailed study of the drug’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
Ropivacaine: The non-deuterated form of the compound.
Bupivacaine: Another local anesthetic with a similar structure and mechanism of action.
Lidocaine: A widely used local anesthetic with a different chemical structure but similar pharmacological effects.
Uniqueness
(+/-)-Ropivacaine-d7 (propyl-d7) is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The isotopic signature allows for precise tracking and quantification in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C17H26N2O |
---|---|
Molecular Weight |
281.44 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/i1D3,4D2,11D2 |
InChI Key |
ZKMNUMMKYBVTFN-JNIQENOFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.